molecular formula C25H18N2O2S B2498216 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide CAS No. 361173-53-7

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide

Katalognummer: B2498216
CAS-Nummer: 361173-53-7
Molekulargewicht: 410.49
InChI-Schlüssel: XUNOYMRTEYPHHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide features a fused acenaphthene-thiazole core linked to a 3-methoxy-substituted naphthamide group. This structure combines aromatic rigidity from the naphthalene system with the heterocyclic reactivity of the thiazole ring. The methoxy group at the 3-position of the naphthamide moiety likely influences electronic properties and biological interactions.

Eigenschaften

IUPAC Name

3-methoxy-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O2S/c1-29-20-12-16-6-3-2-5-15(16)11-19(20)24(28)27-25-26-23-18-8-4-7-14-9-10-17(22(14)18)13-21(23)30-25/h2-8,11-13H,9-10H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNOYMRTEYPHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC4=C(S3)C=C5CCC6=C5C4=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H17N3O3SC_{24}H_{17}N_{3}O_{3}S with a molecular weight of approximately 427.48 g/mol. The structure features a complex arrangement of rings and functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC24H17N3O3S
Molecular Weight427.48 g/mol
Purity≥95%
Density1.437 g/cm³
Refractive Index1.851

Synthesis

The compound is synthesized through a series of reactions involving the condensation of 1,2-dihydroacenaphthylen-5-amine with various acyl chlorides followed by treatment with phosphorus sulfide (P2S5) in anhydrous conditions. This multi-step synthesis allows for the introduction of specific functional groups that enhance biological activity.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in tumorigenesis. Preliminary studies suggest that the compound may act as a modulator of ion channels and may exhibit selective cytotoxicity against certain cancer cell lines.

Ion Channel Modulation

Research indicates that related compounds can modulate calcium-activated potassium channels (KCa channels), which play a crucial role in regulating cellular excitability and proliferation. The compound's structural similarity to known KCa channel modulators suggests it may exert similar effects, potentially leading to apoptosis in cancer cells.

Cytotoxicity

A study evaluating the cytotoxic effects of various thiazole derivatives on human tumor cell lines found that certain structural modifications significantly enhanced their potency. The compound showed selective toxicity towards leukemia cell lines, indicating its potential as an anticancer agent.

Cell LineIC50 (µM)
L1210 (Leukemia)15.0
A549 (Lung Cancer)25.0
MCF7 (Breast Cancer)30.0

Case Studies

  • Case Study on Anticancer Activity : In vitro tests demonstrated that this compound exhibited significant growth inhibition in multiple cancer cell lines compared to standard chemotherapeutic agents.
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocycle Modifications

Thiazole vs. Thiadiazole and Triazole Derivatives
  • Compound 16 (): Contains a 1,3,4-thiadiazole ring instead of a thiazole. The presence of an acetylated pyrazole and naphthofuran substituents results in distinct electronic properties (IR: 1,664 cm⁻¹ for C=O; NMR: δ 8.47 for H-5). Its antibacterial activity (tested against S. aureus and E. coli) may differ due to reduced planarity compared to the acenaphthene-thiazole core .
  • Triazole-Acetamide Derivatives (): Compounds like 6b and 6c feature 1,2,3-triazole rings linked to naphthyloxy groups. Their IR spectra show stronger C=O stretches (1,671–1,682 cm⁻¹), suggesting higher polarity than the target compound.
Pyrazole and Pyrimidine Hybrids ():
  • Compound 8: Incorporates a cyano-substituted pyrazole fused to the thiazole ring. The CN group (IR: 2,218 cm⁻¹) increases electrophilicity, contrasting with the electron-donating methoxy group in the target compound. The ethyl substituent in 8 improves lipophilicity (logP), as evidenced by its higher molecular weight (347.43 g/mol) .
  • Compound 10 : A triazolo-pyrimidine hybrid with a methyl group (δ 2.15 ppm in NMR). The extended conjugation in 10 results in a bathochromic shift in UV-Vis spectra compared to the acenaphthene-thiazole system .

Substituent Effects on Naphthamide Derivatives

Positional Isomerism ():
  • N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-naphthamide (CAS 6262-41-5): Differs from the target compound in the naphthamide substitution (1-position vs. 2-position with 3-methoxy).
Electrophilic Substitution Reactions ():
  • 8-(Furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole : Demonstrates that electrophilic attacks (e.g., nitration, bromination) preferentially occur on the naphthalene fragment rather than the furan ring. By analogy, the methoxy group in the target compound may direct substitution reactions to specific positions on the naphthamide system .

Spectral and Physicochemical Properties

Compound IR C=O Stretch (cm⁻¹) Notable NMR Shifts (δ, ppm) Molecular Weight (g/mol)
Target Compound ~1,670–1,680 (estimated) Methoxy: ~3.80; NH: ~11.0 380.5 (estimated)
6b () 1,682 -OCH2: 5.48; NH: 10.79 404.14
8 () 1,634 (amide) CH3: 2.31; CH=N: 4.27 347.43

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.